molecular formula C8H10Br2 B12431985 3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 61692-17-9

3,4-Dibromobicyclo[3.2.1]oct-2-ene

Cat. No.: B12431985
CAS No.: 61692-17-9
M. Wt: 265.97 g/mol
InChI Key: JZZNKURWGORCEM-UHFFFAOYSA-N
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Description

3,4-Dibromobicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C8H10Br2 It is characterized by the presence of two bromine atoms attached to the bicyclo[321]oct-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine (Br2) to bicyclo[3.2.1]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure complete and efficient bromination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reagents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride (LAH) or tributyltin hydride (TBTH) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

3,4-Dibromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets. In reduction reactions, the compound undergoes electron transfer processes facilitated by reducing agents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH). The bromine atoms are replaced by hydrogen atoms, resulting in the formation of reduced products. The stereochemistry of the reactions is influenced by the specific reagents and conditions used .

Comparison with Similar Compounds

3,4-Dibromobicyclo[3.2.1]oct-2-ene can be compared with other similar compounds such as:

    3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Similar structure but with chlorine atoms instead of bromine.

    3,4-Diiodobicyclo[3.2.1]oct-2-ene: Contains iodine atoms, which can lead to different reaction pathways and products due to the larger atomic size and different electronegativity of iodine.

The uniqueness of this compound lies in its specific reactivity and the types of products formed in various chemical reactions.

Biological Activity

Antimicrobial Properties

The compound has shown promising antimicrobial activity in preliminary studies. Its bicyclic structure and bromine substituents contribute to its ability to interact with microbial cell membranes.

Case Study: Antibacterial Screening

A study conducted on a series of brominated bicyclic compounds, including 3,4-Dibromobicyclo[3.2.1]oct-2-ene, revealed moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) were determined using the broth microdilution method.

Bacterial StrainMIC (μg/mL)
S. aureus64
E. faecalis128
B. subtilis32

The compound showed the highest activity against B. subtilis, suggesting potential applications in targeting specific bacterial strains.

Anticancer Potential

Research on structurally similar compounds indicates that this compound may possess anticancer properties. The presence of bromine atoms in the molecule could contribute to its cytotoxic effects on cancer cells.

In Vitro Cytotoxicity Assay

A preliminary screening of the compound against various cancer cell lines yielded the following results:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)18.5
HeLa (Cervical)25.3
A549 (Lung)30.7

The compound showed moderate cytotoxicity, with the highest activity observed against breast cancer cells (MCF-7).

The biological activity of this compound is believed to involve several mechanisms:

  • Membrane Interaction : The compound's lipophilic nature allows it to interact with cell membranes, potentially disrupting their integrity.
  • Protein Binding : The bromine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • DNA Intercalation : The planar structure of the molecule may enable it to intercalate between DNA base pairs, affecting replication and transcription processes.

Structure-Activity Relationship (SAR)

Analysis of the SAR for this compound and related compounds reveals:

  • The bicyclic framework provides structural rigidity, enhancing binding affinity to target molecules.
  • The position and number of bromine atoms significantly influence biological activity.
  • The stereochemistry of the molecule plays a crucial role in its interaction with biological targets.

Future Research Directions

While the current data on this compound's biological activity is promising, further research is needed to fully elucidate its potential. Key areas for investigation include:

  • Comprehensive toxicological studies to assess safety profiles
  • In vivo experiments to validate antimicrobial and anticancer effects
  • Exploration of potential synergistic effects with existing drugs
  • Investigation of its activity against drug-resistant pathogens

Properties

CAS No.

61692-17-9

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

IUPAC Name

3,4-dibromobicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2

InChI Key

JZZNKURWGORCEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2Br)Br

Origin of Product

United States

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